![molecular formula C12H12F3NO B1428234 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one CAS No. 1350989-17-1](/img/structure/B1428234.png)
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one” were not found, related compounds such as “4-(Trifluoromethyl)benzylamine” have been used in the synthesis of other derivatives . Additionally, trifluoromethylpyridines, which share some structural similarities, are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “this compound” is C12H12F3NO, and its molecular weight is 243.22 g/mol. The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Functional Pyrrolidines : 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one and related compounds have been synthesized for various research purposes. For instance, Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines containing various substituents at position 3 through 1,3-dipolar cycloaddition reactions (Markitanov et al., 2016).
- Crystallographic Analysis : Mohammat et al. (2008) conducted crystallographic analysis of a pyrrolidin-2-one derivative, providing insights into its molecular arrangement and intermolecular interactions (Mohammat et al., 2008).
Asymmetric Synthesis and Catalysis
- Development of Chiral Pyrrolidines : Zhi et al. (2016) reported the asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups using organocatalytic methods. This synthesis is significant for creating compounds with potential medical value (Zhi et al., 2016).
- Catalytic Methods in Synthesis : Various studies have focused on using catalytic methods to synthesize pyrrolidin-2-one derivatives. For example, Galeazzi et al. (2003) discussed the stereoselective alkylation of a chiral pyrrolidin-2-one (Galeazzi et al., 2003).
Biological and Medicinal Applications
- Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives for anti-Alzheimer's activity, showing the potential of these compounds in therapeutic applications (Gupta et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidin-2-one scaffold have been reported to exhibit bioactive properties . The trifluoromethyl group and benzyl group could potentially interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which could suggest potential involvement in carbon-carbon bond formation processes.
Pharmacokinetics
The pyrrolidin-2-one core is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring , which could influence its pharmacokinetic properties.
Analyse Biochimique
Biochemical Properties
3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. For instance, the compound may act as an inhibitor of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or regulation of gene expression. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross biological barriers and accumulate in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be targeted to the nucleus, where it can interact with nuclear receptors or transcription factors to regulate gene expression .
Propriétés
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSOZISQAWZHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
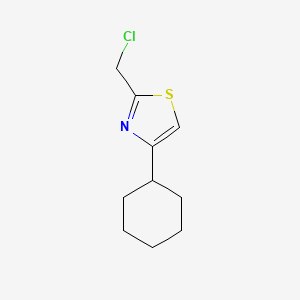
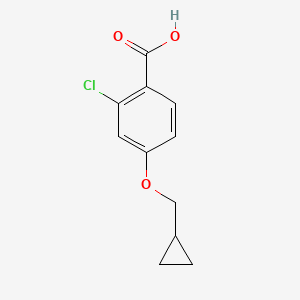
![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1428157.png)

![2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1428161.png)
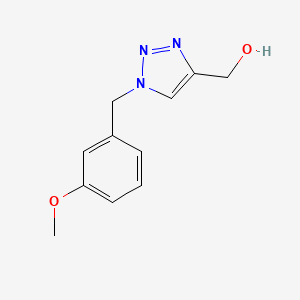
![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1428163.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B1428164.png)
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
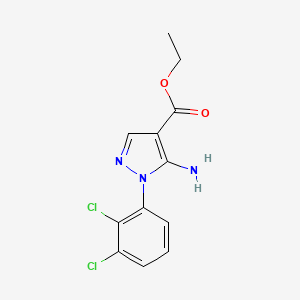
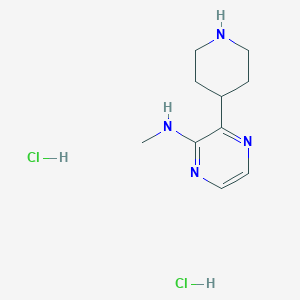
![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)

